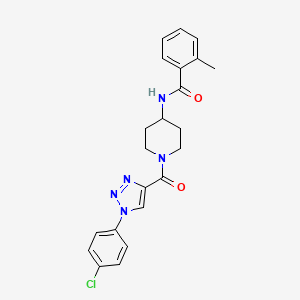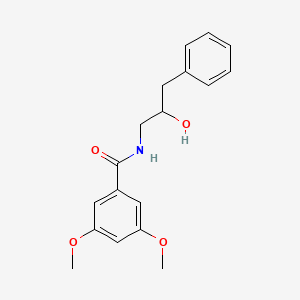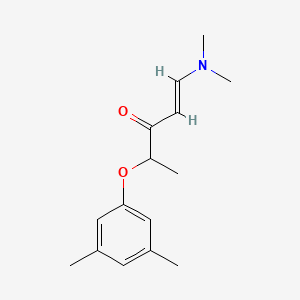![molecular formula C16H21N3O2 B2368504 1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one CAS No. 895122-86-8](/img/structure/B2368504.png)
1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one, also known as MP-10, is a synthetic compound with potential applications in scientific research. MP-10 belongs to the class of pyrazinone derivatives and has been shown to exhibit a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one is not fully understood, but it has been reported to act on multiple targets in the body. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and cyclooxygenase-2. It has also been reported to modulate the expression of various genes involved in inflammation and cell proliferation. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have antiviral activity against herpes simplex virus and human immunodeficiency virus. This compound has also been shown to have anti-inflammatory activity and to modulate the immune system. Additionally, this compound has been reported to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced using the synthesis method described above. This compound has also been shown to exhibit a variety of biochemical and physiological effects, making it a versatile compound for use in various scientific studies. However, there are also limitations to the use of this compound in lab experiments. The mechanism of action of this compound is not fully understood, and its potential side effects are not well documented. Additionally, the optimal dosage and administration of this compound for various applications are not yet established.
将来の方向性
There are several future directions for research on 1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one. One area of interest is the development of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration of this compound for these applications. Additionally, the potential side effects of this compound need to be further investigated. Another area of interest is the investigation of the mechanism of action of this compound. Further studies are needed to determine the exact targets of this compound and how it modulates their activity. Finally, the potential use of this compound in the treatment of autoimmune diseases is an area of interest for future research.
合成法
1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylhydrazine with 3-methylbutyl isocyanate. The resulting intermediate is then reacted with 2-bromoacetophenone to yield this compound. This synthesis method has been reported in the literature and has been used to produce this compound for various scientific studies.
科学的研究の応用
1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one has been shown to have potential applications in scientific research. It has been reported to exhibit anticancer activity, antiviral activity, and anti-inflammatory activity. This compound has also been investigated for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its ability to modulate the immune system and its potential use in the treatment of autoimmune diseases.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methylbutylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12(2)8-9-17-15-16(20)19(11-10-18-15)13-4-6-14(21-3)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYMOZUWQGRXQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC=CN(C1=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2368421.png)
![4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2368426.png)


![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea](/img/structure/B2368433.png)


![2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2368436.png)
![5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2368438.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2368439.png)

![3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B2368442.png)
![9-(4-Fluorophenyl)-3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2368443.png)
![tert-butyl N-[4-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B2368444.png)
